

A Comprehensive Technical Guide to 2-Bromo-5-nitropyrazine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-5-nitropyrazine**

Cat. No.: **B047927**

[Get Quote](#)

Introduction: The Strategic Importance of 2-Bromo-5-nitropyrazine

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, pyrazine derivatives are of particular interest due to their prevalence in biologically active compounds and their unique electronic properties. **2-Bromo-5-nitropyrazine** is a key heterocyclic aromatic intermediate whose value lies in its specific substitution pattern. The presence of a bromine atom at the 2-position and a strongly electron-withdrawing nitro group at the 5-position creates a highly reactive and versatile building block.

This guide provides an in-depth exploration of **2-Bromo-5-nitropyrazine**, moving beyond basic data to explain the causality behind its synthesis, the logic of its reactivity, and its strategic application in the development of novel chemical entities. Every protocol and piece of data is presented to serve as a self-validating system for the discerning researcher.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is the bedrock of all subsequent experimental work.

- IUPAC Name: **2-bromo-5-nitropyrazine**[\[1\]](#)
- SMILES String: C1=C(N=CC(=N1)Br)--INVALID-LINK--[O-][\[1\]](#)
- CAS Number: 117103-53-4[\[1\]](#)

The structural arrangement—a pyrazine ring functionalized with a leaving group (bromo) and an activating group (nitro)—is the primary determinant of its chemical behavior, which will be explored in Section 4.

Table 1: Physicochemical Properties of **2-Bromo-5-nitropyrazine**

Property	Value	Source
Molecular Formula	C₄H₂BrN₃O₂	PubChem [1]
Molecular Weight	203.98 g/mol	PubChem [1]
Exact Mass	202.93304 Da	PubChem [1]
Appearance	Yellow to brown crystalline powder (Expected)	Chem-Impex [2]
Solubility	Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile) (Expected)	Various [3]

| Topological Polar Surface Area | 71.6 Å² | PubChem[\[1\]](#) |

Synthesis Protocol: A Diazotization-Sandmeyer Approach

While multiple synthetic routes can be envisioned, a common and reliable method for introducing a bromine atom onto an aromatic amine precursor is via a Sandmeyer-type reaction. This involves the diazotization of an amino group followed by displacement with a bromide salt, typically catalyzed by copper(I) bromide. The following protocol is adapted from

established procedures for analogous heterocyclic systems, such as the synthesis of 2-bromo-4-methyl-5-nitropyridine[4].

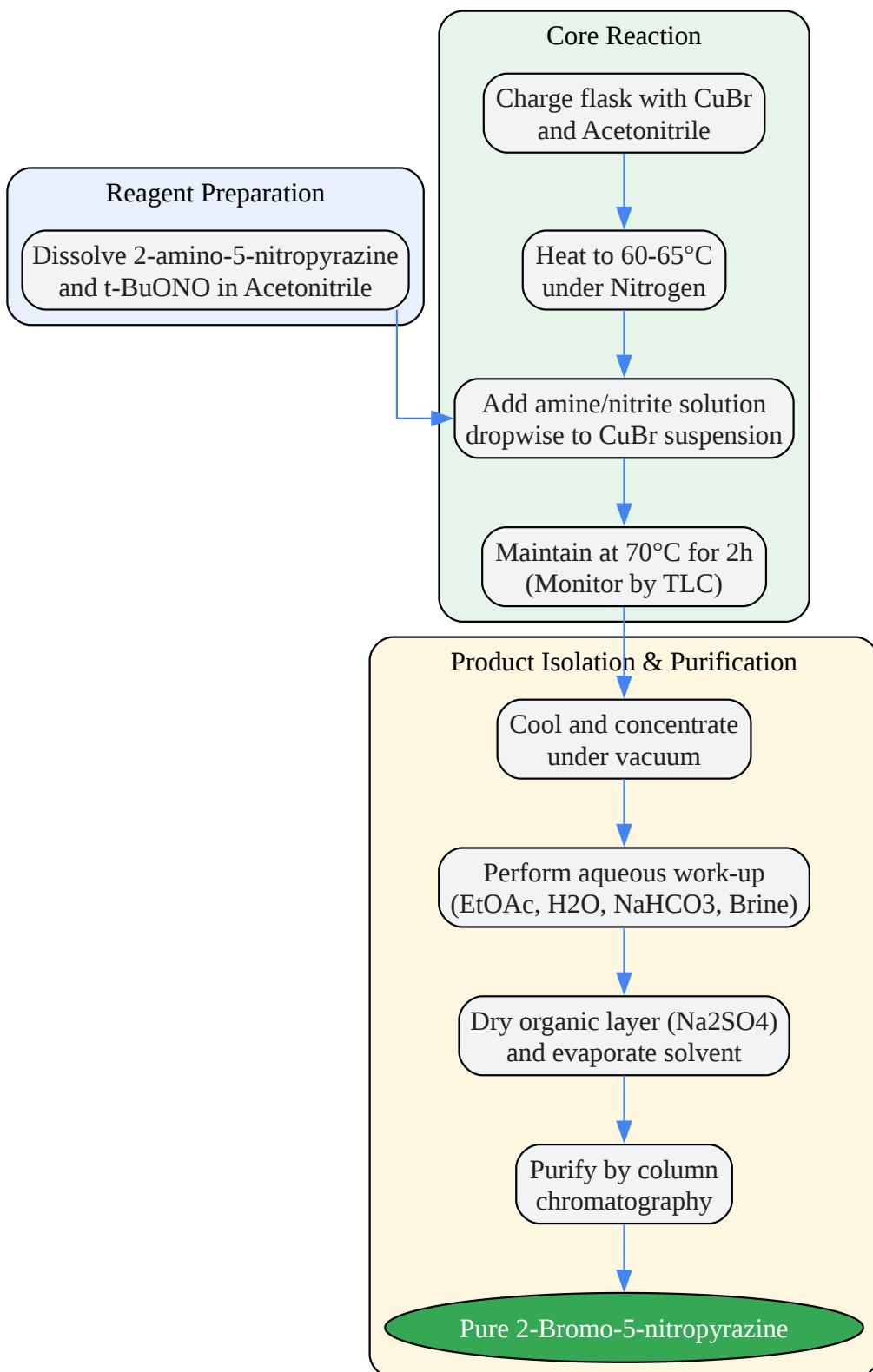
The precursor for this synthesis is 2-amino-5-nitropyrazine. The causality behind this choice is the relative ease of synthesizing the amino-nitro-pyrazine scaffold, which then allows for the strategic conversion of the amino group to the desired bromo functionality.

Experimental Protocol: Synthesis of 2-Bromo-5-nitropyrazine

Objective: To convert 2-amino-5-nitropyrazine to **2-Bromo-5-nitropyrazine**.

Reagents:

- 2-amino-5-nitropyrazine
- Copper(I) Bromide (CuBr)
- tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂) with HBr
- Acetonitrile (anhydrous)
- Ethyl acetate
- Saturated Sodium Bicarbonate solution
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)


Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Copper(I) Bromide (1.2 equivalents) and anhydrous acetonitrile.
- Initiation: Begin stirring the suspension and heat the mixture to 60-65°C under a nitrogen atmosphere. The use of an inert atmosphere is critical to prevent unwanted side reactions

and oxidation.

- Precursor Addition: In a separate flask, dissolve 2-amino-5-nitropyrazine (1.0 equivalent) and tert-butyl nitrite (1.2 equivalents) in anhydrous acetonitrile.
- Reaction Execution: Add the solution from Step 3 dropwise to the heated CuBr suspension over 30 minutes. The tert-butyl nitrite serves as the diazotizing agent, converting the primary amine into a diazonium salt in situ. The CuBr catalyzes the displacement of the diazonium group with bromide.
- Monitoring and Completion: After the addition is complete, maintain the reaction temperature at 70°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
- Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.
- Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum to yield the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to obtain pure **2-Bromo-5-nitropyrazine**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-5-nitropyrazine**.

Spectroscopic Characterization

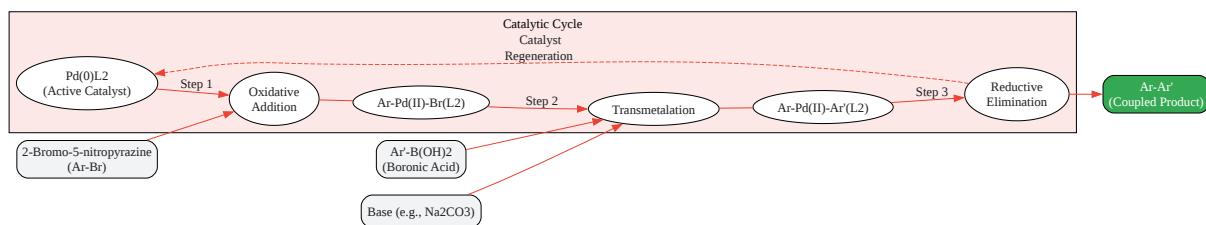
Confirming the structure and purity of the final compound is non-negotiable. While specific spectra for **2-Bromo-5-nitropyrazine** are not widely published, its ¹H NMR and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds[5].

- ¹H NMR: The pyrazine ring contains two protons. Due to the asymmetry introduced by the substituents, they are chemically non-equivalent and are expected to appear as two distinct signals (doublets) in the aromatic region (typically δ 8.0-9.5 ppm). The proton adjacent to the bromine will be influenced differently than the proton adjacent to the nitro group.
- ¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrazine ring. The carbon atoms directly attached to the electronegative bromine, nitrogen, and nitro groups will be significantly deshielded and appear at lower fields.
- FTIR Spectroscopy: Characteristic peaks would include strong absorptions for the N-O stretching of the nitro group (typically around 1550-1500 cm^{-1} and 1360-1300 cm^{-1}) and C-Br stretching vibrations in the fingerprint region.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **2-Bromo-5-nitropyrazine** is rooted in the orthogonal reactivity of its functional groups. The electron-deficient nature of the pyrazine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions[6].

Key Reaction Pathways:


- Palladium-Catalyzed Cross-Coupling: The C-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteraryl substituents. This is a cornerstone reaction for building bi-aryl scaffolds common in kinase inhibitors and other pharmaceuticals[7].

- Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynylpyrazines, which are valuable intermediates[7].
- Buchwald-Hartwig Amination: Reaction with amines to form amino-pyrazines, a critical step in the synthesis of many bioactive molecules.
- Nucleophilic Aromatic Substitution (SNA_r): The powerful electron-withdrawing effect of the nitro group activates the ring, allowing the displacement of the bromide by various nucleophiles (e.g., amines, thiols, alkoxides)[3]. This provides a direct route to a wide range of 2-substituted-5-nitropyrazines.

Application in Drug Development

This molecule is a quintessential building block for generating libraries of compounds for high-throughput screening. Its derivatives are investigated for a range of therapeutic targets. For instance, related bromo-nitro-heterocycles are used in the synthesis of anticancer agents, anticonvulsants, and anxiolytics[3][6]. The pyrazine core itself is a known bioisostere for other aromatic systems and is present in numerous approved drugs.

Reaction Mechanism Diagram: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Generalized mechanism for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Disposal

Scientific integrity demands a rigorous approach to safety. While a specific Safety Data Sheet (SDS) for **2-Bromo-5-nitropyrazine** is not readily available, data from the closely related 2-bromo-5-nitropyridine provides a strong basis for handling procedures[8][9].

Hazard Identification (Anticipated):

- Acute Toxicity: Toxic or harmful if swallowed[8][9].
- Skin Irritation: Causes skin irritation[8][9].
- Eye Irritation: Causes serious eye irritation[8][9].
- Respiratory Irritation: May cause respiratory irritation[8][9].

Recommended Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood[8][10].
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield[8][9].
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after[8].
 - Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
- Hygiene: Do not eat, drink, or smoke when using this product[9]. Wash hands and any exposed skin thoroughly after handling[8][9].

First Aid Measures:

- If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting[8].
- If on Skin: Wash off with plenty of soap and water. Remove contaminated clothing[9].
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].
- If Inhaled: Move person into fresh air. If not breathing, give artificial respiration[9].

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[9]. Do not let the product enter drains.

Conclusion

2-Bromo-5-nitropyrazine is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity allows for the controlled and predictable synthesis of complex molecular architectures. By understanding the principles behind its synthesis, characterization, and reaction pathways, researchers in drug discovery and materials science can leverage this versatile building block to accelerate innovation and develop next-generation functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbino.com [nbino.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum [chemicalbook.com]
- 6. nbino.com [nbino.com]

- 7. 2-Bromo-5-nitropyridine | 4487-59-6 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-5-nitropyrazine: Synthesis, Characterization, and Application]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047927#iupac-name-and-smiles-string-for-2-bromo-5-nitropyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com